1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylpropan-1-amine moiety
Preparation Methods
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions to yield the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the desired amine through an amination reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The difluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
- 1-(2,5-Difluoro-4-methoxyphenyl)-2-phenylethanone
- (2,5-Difluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
- (2,5-Difluoro-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-6(2)11(14)7-4-9(13)10(15-3)5-8(7)12/h4-6,11H,14H2,1-3H3 |
InChI Key |
AQGBXEXJKXEEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1F)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.